molecular formula C10H14N4O B2781426 5,5-dimethyl-3-[(1H-1,2,4-triazol-3-yl)amino]cyclohex-2-en-1-one CAS No. 696657-58-6

5,5-dimethyl-3-[(1H-1,2,4-triazol-3-yl)amino]cyclohex-2-en-1-one

Cat. No.: B2781426
CAS No.: 696657-58-6
M. Wt: 206.249
InChI Key: BGXYNMYHIFRMBV-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one is a heterocyclic compound featuring a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-3-[(1H-1,2,4-triazol-3-yl)amino]cyclohex-2-en-1-one typically involves the reaction of 5,5-dimethylcyclohex-2-en-1-one with 1H-1,2,4-triazol-5-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5,5-Dimethyl-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 5,5-dimethyl-3-[(1H-1,2,4-triazol-3-yl)amino]cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexenone ring with a triazole moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

5,5-dimethyl-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-10(2)4-7(3-8(15)5-10)13-9-11-6-12-14-9/h3,6H,4-5H2,1-2H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXYNMYHIFRMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=NC=NN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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